molecular formula C10H13Cl2N3 B2543308 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride CAS No. 1210033-60-5

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

Cat. No.: B2543308
CAS No.: 1210033-60-5
M. Wt: 246.14
InChI Key: MBLYDNBESWHRNA-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-methylimidazole with 2-nitroaniline, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)aniline
  • 2-(2-methyl-1H-imidazol-1-yl)ethanamine
  • 4-(1H-imidazol-1-yl)aniline

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties. Its specific substitution pattern and the presence of the dihydrochloride salt make it different from other similar compounds .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;;/h2-7H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYDNBESWHRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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